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molecular formula C15H14O2 B8522651 Ethyl 3-(naphthalen-1-yl)prop-2-enoate CAS No. 98978-43-9

Ethyl 3-(naphthalen-1-yl)prop-2-enoate

Cat. No. B8522651
M. Wt: 226.27 g/mol
InChI Key: WWJDZWOSNXKWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472526B1

Procedure details

22.4 g (0.10 mol) of triethylphosphonoacetate was dissolved in 500 M of acetonitrile and 30.4 g (0.2 mol) of 1,8-diazabicyclo[5.4.0]undec-7-ene(1,5-5)(DBU) was slowly added thereto. To this solution was slowly added 15.6 g (0.10 mol) of 1-naphthaldehyde dissolved in 20 ml of tetrahydrofuran and the mixture was stirred for 8 hours. The organic solvent was removed by distillation under reduced pressure. The resulting residue was dissolved in ethyl acetate, washed twice with water, dried over magnesium sulfate, concentrated and then subjected to silica gel column chromatography (eluent: n-hexane/ethyl acetate=95/5, v/v) to obtain 20.3 g (0.090 mol, Yield 90%) of the title compound.
[Compound]
Name
triethylphosphonoacetate
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1,8-diazabicyclo[5.4.0]undec-7-ene(1,5-5)(DBU)
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.CCCCCC.[C:19]([O:22][CH2:23][CH3:24])(=[O:21])[CH3:20]>C(#N)C.O1CCCC1>[CH2:23]([O:22][C:19](=[O:21])[CH:20]=[CH:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)[CH3:24] |f:1.2|

Inputs

Step One
Name
triethylphosphonoacetate
Quantity
22.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
1,8-diazabicyclo[5.4.0]undec-7-ene(1,5-5)(DBU)
Quantity
30.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
15.6 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Step Four
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)OC(C=CC1=CC=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mol
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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